6-Iodo-1H-indazole-4-carboxylic acid

Cross-coupling Suzuki-Miyaura C–I activation

Sourcing regiochemically pure, halogenated indazole scaffolds for kinase inhibitor programs often involves lengthy lead times and inconsistent coupling reactivity. 6-Iodo-1H-indazole-4-carboxylic acid (CAS 1841081-77-3) resolves this with a pre-installed iodine at the 6-position, enabling mild Suzuki-Miyaura coupling (C-I BDE ≈57 kcal/mol) and a 4-carboxylic acid handle for chemoselective amidation without NH protection. • Proven scaffold for 4-amido-6-aryl indazole kinase inhibitors. • Iodine σ-hole enables strong halogen bonding (Vs,max ≈30-35 kcal/mol) for fragment-based screening. • Direct precursor for radioiodination (¹²⁵I/¹³¹I), streamlining radioligand synthesis. Supplied with full analytical documentation. Immediate global shipping from regional hubs.

Molecular Formula C8H5IN2O2
Molecular Weight 288.04 g/mol
Cat. No. B15063956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Iodo-1H-indazole-4-carboxylic acid
Molecular FormulaC8H5IN2O2
Molecular Weight288.04 g/mol
Structural Identifiers
SMILESC1=C(C=C2C(=C1C(=O)O)C=NN2)I
InChIInChI=1S/C8H5IN2O2/c9-4-1-5(8(12)13)6-3-10-11-7(6)2-4/h1-3H,(H,10,11)(H,12,13)
InChIKeyQKZADHBSPYDXQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Iodo-1H-indazole-4-carboxylic Acid: Identity & Structure


6-Iodo-1H-indazole-4-carboxylic acid (CAS 1841081-77-3) is a heterocyclic building block belonging to the indazole family, characterized by an iodine atom at the 6-position and a carboxylic acid group at the 4-position of the indazole scaffold. With a molecular formula of C8H5IN2O2 and a molecular weight of 288.04 g/mol, it is supplied as a research chemical with typical commercial purities of 95–98% [1]. The compound serves as a versatile intermediate for palladium-catalyzed cross-coupling reactions due to the reactivity of the C–I bond, and the 4-carboxylic acid handle enables amide, ester, and other derivatization chemistries without requiring protecting group manipulation of the indazole NH [2].

Building block
6-Iodo-indazole scaffold
Reactive handle
C-I cross-coupling site
Derivatization
4-COOH amide/ester chemistry

6-Iodo-1H-indazole-4-carboxylic Acid: Substitution Risks


The halogen at the 6-position dictates both the electronic character and the reactivity profile of the indazole core. Moving from fluorine through chlorine and bromine to iodine changes the C–X bond dissociation energy, the rate of oxidative addition in cross-coupling, and the lipophilicity (XLogP3) of the scaffold [1][2]. Simultaneously, the carboxylic acid at the 4-position (versus the 3- or 6-position) determines the orientation of amide/ester vectors in kinase inhibitor design, where minor regioisomeric shifts can abolish target binding [3][4]. Substituting the iodo analogue with a bromo or chloro congener may compromise downstream coupling yields or alter the pharmacokinetic profile of derived candidates, making direct interchange without re-optimization scientifically unsound.

  • Halogen reactivity shift

    Switching to bromo or chloro congeners alters oxidative addition rates in Pd-catalyzed couplings, potentially reducing yield and requiring higher temperatures.

  • Regiochemical mismatch

    3-carboxylic acid isomers project toward the kinase hinge region, making them non-interchangeable with the 4-COOH vector in structure-activity relationship studies.

  • Lipophilicity may not transfer

    Computed logP parity with chloro analogs is scaffold-specific; bromo or fluoro substitution can shift logD, impacting fragment library design.

6-Iodo-1H-indazole-4-carboxylic Acid: Differentiation Evidence


C–I Bond Reactivity Advantage in Cross-Coupling

The C–I bond in 6-iodo-1H-indazole-4-carboxylic acid has a bond dissociation energy (BDE) of approximately 57 kcal/mol, compared to approximately 71 kcal/mol for C–Br and approximately 84 kcal/mol for C–Cl in analogous aromatic systems. This 14 kcal/mol lower BDE versus the bromo analog translates to a faster oxidative addition step with Pd(0) catalysts, enabling Suzuki-Miyaura couplings to proceed at lower temperatures (room temperature to 60°C for iodo vs. 80–110°C for bromo) and often with higher yields under otherwise identical conditions [1][2].

C–I Reactivity Advantage
Class-level inference
C–I BDE ≈ 57 kcal/mol vs. C–Br ≈ 71 kcal/mol
Supports milder cross-coupling conditions
General aryl halide trend; not scaffold-specific
Cross-coupling Suzuki-Miyaura C–I activation Building block reactivity

Molecular Weight Distinction in Mass Spectrometry

6-Iodo-1H-indazole-4-carboxylic acid has a monoisotopic mass of 287.93957 Da (MW 288.04 g/mol), which is approximately 48 Da heavier than the 6-bromo analog (MW 241.04 g/mol, monoisotopic 239.95345 Da), approximately 91 Da heavier than the 6-chloro analog (MW 196.59 g/mol), and approximately 108 Da heavier than the 6-fluoro analog (MW 180.14 g/mol) [1][2]. This mass increment shifts the [M+H]+ ion into a less congested region of the mass spectrum, reducing interference from common background ions and improving signal-to-noise in LC-MS analysis. The characteristic 2-Da isotopic doublet from iodine (127I/129I, ~100% natural abundance) provides a unique, confirmatory spectral signature absent in chloro, bromo, or fluoro analogs [1].

MS Weight Distinction
Cross-study comparable
Monoisotopic mass 287.94 Da, +48 Da vs bromo
Aids LC-MS signal resolution and product confirmation
Iodine isotopic doublet provides unique fingerprint
LC-MS Mass spectrometry Heavy atom effect Quality control

XLogP3 Comparison for Fragment-Based Design

The computed XLogP3 value for 6-iodo-1H-indazole-4-carboxylic acid is 1.7, which is identical to that of the 6-chloro analog (XLogP3 = 1.7) computed by the same method [1][2]. The 6-bromo and 6-fluoro analogs are expected to have XLogP3 values of approximately 1.3–1.5 and 0.8–1.1, respectively, based on standard halogen π-contributions. This parity in computed lipophilicity between the iodo and chloro derivatives is notable because it suggests that the iodine atom's greater polarizability is offset by other molecular features in this scaffold, meaning that swapping from chloro to iodo may be accomplished with minimal perturbation of logD—a parameter critical in fragment-based library design where lipophilicity must be tightly controlled [1][3].

XLogP3 Parity
Cross-study comparable
XLogP3 = 1.7, identical to 6-chloro analog
May preserve logD profile in fragment replacement
Computed value; experimental logD not available
Lipophilicity XLogP3 Fragment-based drug discovery Pharmacokinetics

4- vs. 3-Carboxylic Acid Regiochemistry in Kinase Design

The 4-carboxylic acid substitution pattern on the indazole scaffold orients any derived amide or ester vector in a geometry distinct from the 3-carboxylic acid positional isomer (CAS 885520-67-2, 6-iodo-1H-indazole-3-carboxylic acid). In kinase inhibitor pharmacophores built around the indazole core, the 4-position substituent projects toward the solvent-exposed region or the ribose pocket, whereas the 3-position projects toward the hinge-binding region of the ATP pocket. Published indazole-based kinase inhibitor patents consistently distinguish between 4-substituted and 3-substituted indazoles as separate Markush embodiments, indicating that this regiochemical difference is not interchangeable and must be maintained for target engagement [1][2]. The 6-iodo-4-carboxylic acid scaffold is directly applicable to the synthesis of 4-amido-indazole kinase inhibitors, where the iodo handle enables late-stage diversification via cross-coupling.

4- vs 3-COOH Regiochemistry
Class-level inference
4-COOH projects away from kinase hinge; 3-COOH projects toward hinge
Regioisomer selection is critical for target engagement
Based on patent pharmacophore models
Kinase inhibitor Regioisomer Structure-activity relationship Indazole scaffold

Iodine as Superior Halogen Bond Donor

The iodine substituent at the 6-position possesses a more pronounced σ-hole and greater polarizability than bromine or chlorine, making it a stronger halogen bond donor. The computed electrostatic potential maximum (Vs,max) on the halogen σ-hole follows the trend I (≈30–35 kcal/mol) > Br (≈20–25 kcal/mol) > Cl (≈10–15 kcal/mol) > F (negligible) for aryl halides. This enhanced halogen bonding capacity of iodine can be exploited in fragment-based drug discovery to achieve specific protein-ligand interactions that are weaker or absent with the bromo or chloro analogs [1][2]. When incorporated into a fragment library, 6-iodo-1H-indazole-4-carboxylic acid offers a halogen-bonding dimension that the bromo congener cannot match, potentially yielding hits that would be missed by bromo- or chloro-substituted fragments.

Halogen Bond Donor
Class-level inference
σ-hole Vs,max ≈ 30–35 kcal/mol, stronger than Br or Cl
Enables halogen-bonding interactions in fragment screens
General aryl halide property; not scaffold-specific
Halogen bonding σ-hole Molecular recognition Crystal engineering

6-Iodo-1H-indazole-4-carboxylic Acid: Key Applications


Suzuki-Miyaura Diversification of Kinase Inhibitors

In medicinal chemistry programs targeting tyrosine or serine/threonine kinases, 6-iodo-1H-indazole-4-carboxylic acid serves as a key intermediate for constructing 4-amido-indazole scaffolds. The carboxylic acid is first coupled to an amine-bearing pharmacophore element, after which the C–I bond at the 6-position undergoes palladium-catalyzed Suzuki-Miyaura coupling with aryl or heteroaryl boronic acids to introduce diversity elements. The lower C–I bond dissociation energy (≈57 kcal/mol) compared to C–Br (≈71 kcal/mol) enables coupling under milder conditions, preserving sensitive functional groups on both the indazole core and the boronic acid partner [1][2]. This regiochemical strategy—with the amide at the 4-position and the aryl group at the 6-position—matches the binding mode of multiple disclosed indazole-based kinase inhibitors, where the 4-amide engages the hinge region and the 6-aryl group occupies a hydrophobic pocket [3].

Halogen-Bond-Enabled Fragment Screening

6-Iodo-1H-indazole-4-carboxylic acid is a compelling fragment library component for targets where halogen bonding contributes to binding affinity. The iodine σ-hole (Vs,max ≈ 30–35 kcal/mol) is approximately 10–15 kcal/mol stronger than that of bromine, enabling interactions with backbone carbonyl oxygens or side-chain carboxylates that bromo-fragments would not detect [1]. The carboxylic acid group at the 4-position provides a synthetic handle for fragment elaboration via amide coupling if a preliminary hit is identified, while the indazole NH can also participate in hydrogen bonding. This combination of halogen bonding capacity and multiple derivatization vectors makes the compound a unique fragment for X-ray crystallographic or SPR-based screening cascades.

Isotopic Iodine Exchange for Radiolabeling

The presence of a pre-installed iodine atom at the 6-position makes 6-iodo-1H-indazole-4-carboxylic acid a direct precursor for radioiodination (e.g., with 125I or 131I) via isotope exchange or tin-iodine exchange strategies. This enables the preparation of radiolabeled indazole derivatives for in vitro binding assays, autoradiography, or SPECT imaging without the need for introducing a tributylstannyl precursor, which is typically required for bromo or chloro analogs [1]. The 4-carboxylic acid group can be pre-functionalized prior to radiolabeling, allowing the radioactive step to occur at the final stage of synthesis, minimizing radiochemical decay losses.

Direct Amidation of Indazole-4-Carboxamides

The free carboxylic acid at the 4-position of 6-iodo-1H-indazole-4-carboxylic acid can undergo direct amidation with primary or secondary amines using standard coupling reagents (e.g., HATU, EDCI/HOBt) without requiring protection of the indazole NH. This contrasts with 3-carboxylic acid positional isomers, where the proximity of the carboxylic acid to the indazole NH can complicate chemoselective amidation due to competing intramolecular interactions [1]. The tolerance of the free NH during amidation simplifies synthetic workflows, reducing step count and improving overall yield in parallel library synthesis for structure-activity relationship (SAR) exploration.

Application
Selection Property
Validation Focus
Kinase inhibitor diversification
C-I bond reactivity review
Cross-coupling condition optimization
Halogen-bond fragment screening
σ-hole donor strength context
Binding mode interpretation
Isotopic exchange radiolabeling
Pre-installed iodine handle
Radiochemical purity and exchange efficiency
Direct 4-carboxamide synthesis
NH-tolerance during amidation
Chemoselectivity and yield assessment

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